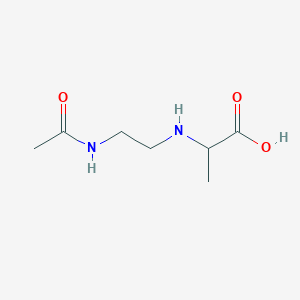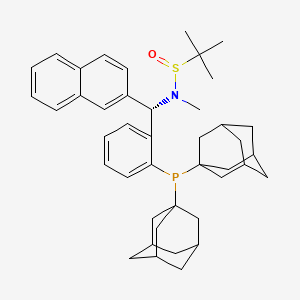
1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C9H7NO2S. This compound features a cyclopropane ring attached to a thiophene ring substituted with a cyano group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies .
Chemical Reactions Analysis
1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
1-(4-Cyanothiophen-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: Lacks the thiophene and cyano groups, making it less versatile in chemical reactions.
Thiophene-2-carboxylic acid: Contains a thiophene ring with a carboxylic acid group but lacks the cyclopropane and cyano groups, resulting in different reactivity and applications.
The presence of the cyano and cyclopropane groups in this compound provides unique chemical properties and reactivity, distinguishing it from these similar compounds.
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(4-cyanothiophen-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H7NO2S/c10-4-6-3-7(13-5-6)9(1-2-9)8(11)12/h3,5H,1-2H2,(H,11,12) |
InChI Key |
AVIPRCOJLARMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CS2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2Z)-2-hydroxy-4-oxo-4-(pyridin-2-yl)-3-[3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]but-2-enoic acid](/img/structure/B13651334.png)



![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)






